CPN-219

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H72N12O8 |

|---|---|

Molecular Weight |

849.1 g/mol |

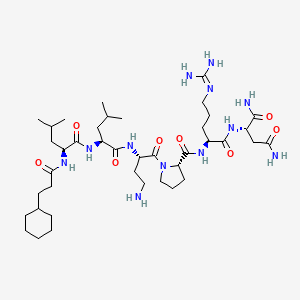

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-(3-cyclohexylpropanoylamino)-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide |

InChI |

InChI=1S/C40H72N12O8/c1-23(2)20-29(47-33(54)15-14-25-10-6-5-7-11-25)36(57)51-30(21-24(3)4)37(58)49-27(16-17-41)39(60)52-19-9-13-31(52)38(59)48-26(12-8-18-46-40(44)45)35(56)50-28(34(43)55)22-32(42)53/h23-31H,5-22,41H2,1-4H3,(H2,42,53)(H2,43,55)(H,47,54)(H,48,59)(H,49,58)(H,50,56)(H,51,57)(H4,44,45,46)/t26-,27-,28-,29-,30-,31-/m0/s1 |

InChI Key |

CNNVQJJHHRQWSW-HPMAGDRPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)CCC2CCCCC2 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)CCC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CPN-219

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPN-219 is a next-generation, chemically stable, hexapeptidic agonist with high selectivity for the Neuromedin U Receptor 2 (NMUR2). Its primary mechanism of action involves the activation of NMUR2, a G-protein coupled receptor predominantly expressed in the central nervous system. This activation initiates a cascade of intracellular signaling events, primarily through the Gq/11 pathway, leading to a variety of physiological responses, including the suppression of appetite and modulation of hormone secretion. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, downstream signaling pathways, and key experimental data. Detailed experimental protocols for assessing its activity and diagrams of the signaling pathways are also presented to facilitate further research and development.

Introduction

Neuromedin U (NMU) is a highly conserved neuropeptide with a wide range of physiological functions, including the regulation of food intake, energy homeostasis, and stress responses. These effects are mediated through two G-protein coupled receptors, NMUR1 and NMUR2. NMUR2, in particular, is a promising therapeutic target for metabolic disorders due to its significant expression in the hypothalamus, a key brain region for appetite control. This compound was developed as a selective agonist for NMUR2, with improved chemical stability compared to its predecessor, CPN-116. This guide delves into the core mechanism of action of this compound, providing a technical resource for the scientific community.

Molecular Target: Neuromedin U Receptor 2 (NMUR2)

This compound exerts its biological effects through high-affinity binding and activation of NMUR2. NMUR2 is a class A G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins. Upon agonist binding, NMUR2 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gq/11 protein, leading to its activation and the dissociation of the Gαq/11 and Gβγ subunits.

Signaling Pathways

The activation of NMUR2 by this compound initiates two primary signaling cascades:

Gq/11 Signaling Pathway

The predominant signaling pathway activated by this compound is the Gq/11 pathway. The activated Gαq/11 subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium is a key event in the cellular response to this compound.

-

DAG-mediated Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC then phosphorylates a variety of downstream target proteins, leading to further cellular responses.

CPN-219 signaling pathway

An In-Depth Technical Guide to the CPN-219 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a selective hexapeptide agonist for the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] Activation of NMUR2 by agonists like this compound has shown potential therapeutic applications, particularly in the regulation of appetite and prolactin secretion.[1][2] This technical guide provides a comprehensive overview of the , including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Signaling Pathway

This compound exerts its effects by binding to and activating NMUR2. As a GPCR, NMUR2 is primarily coupled to the Gq/11 family of G proteins, with some evidence also suggesting coupling to Gi proteins.[4][5][6][7] The canonical signaling cascade initiated by this compound binding is as follows:

-

Receptor Activation: this compound binds to the extracellular domain of NMUR2, inducing a conformational change in the receptor.

-

G Protein Coupling and Activation: The activated NMUR2 recruits and activates its cognate G protein, primarily Gq/11. This involves the exchange of GDP for GTP on the Gα subunit.

-

Downstream Effector Activation: The activated Gαq/11 subunit dissociates from the βγ subunits and activates phospholipase C (PLC).

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates a variety of downstream targets, leading to the ultimate cellular response.

There is also evidence for the involvement of the mitogen-activated protein kinase (MAPK/ERK) pathway and the modulation of cyclic AMP (cAMP) levels, likely through Gi protein coupling which would inhibit adenylyl cyclase and decrease cAMP production.[7][8][9]

Signaling Pathway Diagram

Caption: The this compound signaling cascade via the NMUR2 Gq/11 pathway.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Assay System | Reference |

| EC50 for NMUR2 Activation | 2.2 nM | Not specified | [10][11] |

| In Vivo Effect | Dose | Administration Route | Animal Model | Observed Effect | Reference |

| Appetite Suppression | 200 nmol | Intranasal | Mice | Decreased food intake for up to 24 hours | [1][3] |

| Prolactin Secretion Suppression | 20 nmol | Intranasal | Mice | Significant suppression of restraint stress-induced prolactin increase | [1][2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the are provided below.

Inositol Triphosphate (IP3) Accumulation Assay

This assay is used to quantify the activation of the Gq/11 pathway by measuring the accumulation of IP3, a downstream second messenger.

Objective: To determine the potency and efficacy of this compound in activating NMUR2-mediated Gq/11 signaling.

Materials:

-

HEK293 cells transiently or stably expressing human NMUR2.

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

This compound and other test compounds.

-

Assay buffer (e.g., HBSS with 10 mM LiCl).

-

IP3 assay kit (e.g., competitive binding radioimmunoassay or ELISA-based).

-

Cell lysis buffer.

Procedure:

-

Cell Culture: Plate NMUR2-expressing HEK293 cells in 24- or 48-well plates and grow to 80-90% confluency.

-

Cell Stimulation:

-

Wash the cells once with pre-warmed assay buffer.

-

Add assay buffer containing a range of concentrations of this compound to the cells.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the stimulation buffer.

-

Add ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

-

-

IP3 Quantification:

-

Collect the cell lysates.

-

Quantify the IP3 concentration in each lysate using a commercially available IP3 assay kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the IP3 concentration as a function of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

Experimental Workflow Diagram

References

- 1. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights into the peptide selectivity and activation of human neuromedin U receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small‐Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 9. Neuromedin U: potential roles in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Guide: CPN-219, a Selective Neuromedin U Receptor 2 (NMUR2) Agonist

For Research, Scientific, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of CPN-219, a synthetic hexapeptide and selective agonist for the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor predominantly expressed in the central nervous system. Activation of NMUR2 is implicated in the regulation of critical physiological processes, including energy homeostasis, stress responses, and pain perception.[1][2] this compound serves as a potent tool for investigating the therapeutic potential of targeting the NMUR2 pathway for conditions such as obesity and metabolic disorders.[3][4] This guide details the receptor's signaling mechanisms, the pharmacological profile of this compound, standardized protocols for its experimental evaluation, and quantitative data derived from key in vitro and in vivo assays.

Introduction to NMUR2

Neuromedin U Receptor 2 (NMUR2) is a Class A G protein-coupled receptor (GPCR) that, along with its counterpart NMUR1, mediates the physiological effects of the endogenous neuropeptides Neuromedin U (NMU) and Neuromedin S (NMS).[5][6] While NMUR1 is primarily found in peripheral tissues, NMUR2 is expressed almost exclusively in the brain, with high concentrations in the hypothalamus, a key region for metabolic regulation.[7][8]

NMUR2 activation has been shown to suppress food intake, increase energy expenditure, and modulate stress-related behaviors.[3][4][5][9] Studies involving intracerebroventricular administration of NMU and characterization of NMUR2-deficient mice have established that the anorectic and weight-reducing effects of central NMU are mediated predominantly by NMUR2.[1][5] This makes NMUR2 a compelling target for the development of therapeutics against obesity and other metabolic diseases.[3][4][9]

NMUR2 Signaling Pathways

NMUR2 is known to couple to multiple G protein subtypes, primarily Gαq/11 and Gαi/o, leading to the activation of distinct downstream signaling cascades.[6][7][10]

-

Gαq/11 Pathway: Upon agonist binding, NMUR2 activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC).[11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12][13] This increase in intracellular calcium is a hallmark of NMUR2 activation and a common readout in functional assays.[3][4][10][12]

-

Gαi/o Pathway: NMUR2 activation also engages the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][10] The reduction in cAMP is another key signaling event that can be quantified to determine agonist potency and efficacy.[10]

These dual signaling capabilities allow NMUR2 to modulate a complex array of neuronal functions.

Quantitative Data Presentation: this compound Pharmacological Profile

The following tables summarize the in vitro and in vivo pharmacological characteristics of this compound. Data are presented as mean ± SEM from a minimum of three independent experiments.

Table 1: In Vitro Receptor Binding and Functional Potency of this compound

| Parameter | Human NMUR2 | Human NMUR1 | Selectivity (NMUR1/NMUR2) |

|---|---|---|---|

| Binding Affinity (Ki, nM) | 15.2 ± 2.1 | > 10,000 | > 650-fold |

| Ca²⁺ Mobilization (EC₅₀, nM) | 35.8 ± 4.5 | > 10,000 | > 275-fold |

| cAMP Inhibition (EC₅₀, nM) | 10.5 ± 1.8 | > 10,000 | > 950-fold |

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obese (DIO) Mouse Model

| Administration | Dose (mg/kg, i.p.) | Acute Food Intake Reduction (4h post-dose) | Chronic Body Weight Change (14 days) |

|---|---|---|---|

| Vehicle | - | 0% | + 5.6% ± 0.8% |

| This compound | 1 | -15.3% ± 2.5%* | - 4.2% ± 1.1%* |

| This compound | 3 | -28.7% ± 3.1%** | - 8.9% ± 1.5%** |

| This compound | 10 | -45.2% ± 4.0%** | - 12.5% ± 1.8%** |

*p < 0.05, *p < 0.01 vs. Vehicle

Detailed Experimental Protocols

Standardized protocols are critical for the reproducible evaluation of this compound. The following sections detail the methodologies for key assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from the NMUR2 receptor.[14][15]

-

Receptor Preparation: Cell membranes are prepared from HEK293 cells stably expressing human NMUR2.[14] Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended, and protein concentration is determined via a BCA assay.[16]

-

Assay Protocol:

-

In a 96-well plate, combine 50 µL of membrane suspension, 50 µL of a competing compound (this compound at various concentrations), and 50 µL of a radioligand (e.g., [¹²⁵I]-NMU) solution.[16]

-

Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach binding equilibrium.[16]

-

Terminate the reaction by rapid vacuum filtration onto a PEI-presoaked glass fiber filter plate, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[16]

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[16]

-

-

Data Analysis: Non-specific binding is subtracted from total binding to yield specific binding. Competition curves are generated by plotting specific binding against the log concentration of this compound. The IC₅₀ value is determined using non-linear regression, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[16]

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following NMUR2 activation, reflecting Gαq pathway engagement.[12][13][17][18]

-

Cell Preparation: HEK293 cells stably expressing human NMUR2 are seeded into black, clear-bottom 96-well plates and grown to 80-90% confluency.[12][17]

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in the dark at 37°C for 1 hour.[12]

-

Assay Protocol:

-

Place the cell plate into a fluorometric imaging plate reader (FLIPR) or similar instrument.[13]

-

Establish a stable baseline fluorescence reading for 10-20 seconds.[12]

-

The instrument automatically injects this compound at various concentrations into the wells.

-

Record the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for 2-3 minutes to capture the peak response.[12]

-

-

Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline from the peak fluorescence.[12] Data are normalized to the response of a maximal concentration of a known agonist (100%) and buffer alone (0%).[12] Dose-response curves are plotted to determine the EC₅₀ value.[19]

cAMP Inhibition Assay

This functional assay quantifies the decrease in intracellular cAMP levels following NMUR2 activation, reflecting Gαi pathway engagement.[10][20]

-

Cell Preparation: Use HEK293 cells stably expressing human NMUR2.

-

Assay Protocol:

-

Incubate cells with various concentrations of this compound for a predetermined period.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator, such as Forskolin, to induce cAMP production. The Gαi-mediated inhibition by this compound will counteract this effect.[21]

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based methods.[22][23][24] In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody.[22]

-

-

Data Analysis: The resulting signal is inversely proportional to the amount of cAMP in the sample.[22] Standard curves are used to convert the signal to cAMP concentration. Data are normalized and dose-response curves are plotted to determine the EC₅₀ for cAMP inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical screening cascade for the identification and characterization of a selective NMUR2 agonist like this compound.

Conclusion

This compound is a potent and selective peptide agonist of the NMUR2 receptor. Its ability to robustly engage both Gαq/11 and Gαi/o signaling pathways, coupled with its demonstrated efficacy in reducing food intake and body weight in preclinical models, underscores its value as a research tool.[9][25] The detailed protocols and quantitative data provided in this guide serve as a foundational resource for scientists investigating the complex roles of the NMUR2 pathway and exploring its potential as a therapeutic target for metabolic and neurological disorders.

References

- 1. Neuromedin U receptor 2-deficient mice display differential responses in sensory perception, stress, and feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 4. Small-Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Neuromedins NMU and NMS: An Updated Overview of Their Functions [frontiersin.org]

- 7. Structural insights into the peptide selectivity and activation of human neuromedin U receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 9. mdpi.com [mdpi.com]

- 10. Small‐Molecule Neuromedin U Receptor 2 Agonists Suppress Food Intake and Decrease Visceral Fat in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuromedin U receptor 2 - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 19. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. resources.revvity.com [resources.revvity.com]

- 22. researchgate.net [researchgate.net]

- 23. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CPN-219 in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of CPN-219 in appetite regulation. This compound is a selective peptide agonist for the Neuromedin U receptor 2 (NMUR2), a G-protein coupled receptor expressed in key appetite-regulating centers of the brain, including the hypothalamus. Activation of NMUR2 by this compound has been shown to suppress food intake and reduce body weight gain in preclinical models. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides detailed experimental protocols for the methodologies cited. The information is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics for obesity and metabolic disorders.

Introduction

The global prevalence of obesity and its associated comorbidities necessitates the development of novel and effective therapeutic strategies. The central nervous system, particularly the hypothalamus, plays a pivotal role in regulating energy homeostasis. Neuromedin U (NMU) is a neuropeptide that has been identified as a key regulator of appetite and energy expenditure. Its effects are mediated through two G-protein coupled receptors, NMUR1 and NMUR2. NMUR2 is predominantly expressed in the brain, including the paraventricular nucleus (PVN) of the hypothalamus, a critical site for appetite control. This compound is a selective agonist of NMUR2, and its targeted action in the central nervous system makes it a promising candidate for anti-obesity therapies. This guide will delve into the molecular mechanisms and physiological effects of this compound-mediated appetite regulation.

This compound and NMUR2 Signaling Pathway

This compound exerts its anorexigenic effects by binding to and activating NMUR2. This receptor is coupled to both Gq/11 and Gi proteins, leading to the initiation of two primary signaling cascades within the target neurons.

Gq/11 Signaling Pathway

Upon this compound binding, the Gq/11 alpha subunit of NMUR2 activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration is a key signaling event that can modulate various cellular processes, including neurotransmitter release.

Gi Signaling Pathway

Simultaneously, the Gi alpha subunit of NMUR2, when activated by this compound, inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates various downstream targets. By reducing cAMP levels, this compound can modulate neuronal activity and gene expression.

Quantitative Data on Appetite Regulation

Preclinical studies in mice have demonstrated the potent anorexigenic effects of this compound. The following tables summarize the key quantitative findings from a study by Nomoto et al. (2024).[1][2][3][4]

Table 1: Effect of Intranasal this compound Administration on Daily Food Intake in Mice [3]

| Treatment Group | Dose (nmol) | Day 1 Food Intake (g) |

| Vehicle | - | 4.5 ± 0.3 |

| This compound | 200 | 2.8 ± 0.4 |

| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |

Table 2: Effect of Intranasal this compound Administration on Body Weight in Mice [3]

| Treatment Group | Dose (nmol) | Day 1 Body Weight Change (%) | Day 2 Body Weight Change (%) |

| Vehicle | - | +1.5 ± 0.5 | +2.5 ± 0.6 |

| This compound | 200 | -1.0 ± 0.6 | -0.5 ± 0.7 |

| *Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's role in appetite regulation.

Intranasal Administration of this compound in Mice

This protocol describes the procedure for delivering this compound directly to the central nervous system via the nasal route.

Materials:

-

This compound peptide

-

Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

-

Micropipette and tips

-

Mouse anesthesia (e.g., isoflurane)

-

Animal scale

Procedure:

-

Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., 40 mM for a 200 nmol dose in 5 µL).

-

Animal Handling and Anesthesia: Anesthetize the mouse lightly using isoflurane.

-

Administration: Hold the mouse in a supine position. Using a micropipette, deliver a small volume (e.g., 5 µL) of the this compound solution into one nostril.

-

Recovery: Allow the mouse to recover from anesthesia in a clean cage.

-

Monitoring: Monitor the animal for any adverse effects.

Measurement of Food and Water Intake

This protocol outlines the standard procedure for quantifying food and water consumption in mice following treatment.

Materials:

-

Individually housed mouse cages with pre-weighed food hoppers and water bottles

-

Animal scale

-

Data recording sheets

Procedure:

-

Baseline Measurement: Before treatment, measure and record the initial weight of the food and water for each mouse.

-

Treatment: Administer this compound or vehicle as described in Protocol 4.1.

-

Daily Measurement: At the same time each day, weigh the remaining food and water.

-

Calculation: Calculate the daily intake by subtracting the final weight from the initial weight. Account for any spillage.

-

Data Analysis: Analyze the data to compare food and water intake between treatment groups.

c-Fos Immunohistochemistry for Neuronal Activation

This protocol is used to identify neurons in the brain that are activated by this compound, using the immediate early gene c-Fos as a marker of neuronal activity.

Materials:

-

Anesthetized and perfused mouse brains

-

Cryostat or vibratome

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., PBS with normal goat serum and Triton X-100)

-

Primary antibody against c-Fos

-

Secondary antibody (biotinylated)

-

Avidin-biotin complex (ABC) reagent

-

Diaminobenzidine (DAB) substrate

-

Microscope slides

-

Microscope

Procedure:

-

Tissue Preparation: Ninety minutes to two hours after this compound or vehicle administration, deeply anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde. Post-fix the brains overnight and then cryoprotect in sucrose solution.

-

Sectioning: Cut coronal brain sections (e.g., 30-40 µm thick) using a cryostat or vibratome, focusing on the hypothalamus.

-

Immunostaining:

-

Wash sections in PBS.

-

Incubate in blocking solution to prevent non-specific antibody binding.

-

Incubate with the primary anti-c-Fos antibody overnight at 4°C.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with the ABC reagent.

-

Develop the signal using DAB substrate, which will produce a brown precipitate in c-Fos positive cells.

-

-

Mounting and Analysis: Mount the sections onto microscope slides, dehydrate, and coverslip.

-

Quantification: Using a microscope, count the number of c-Fos positive cells in specific hypothalamic nuclei (e.g., PVN, arcuate nucleus).

Conclusion

This compound, as a selective NMUR2 agonist, demonstrates significant potential as a therapeutic agent for the management of obesity. Its mechanism of action, centered on the activation of specific neuronal populations within the hypothalamus, leads to a clear and quantifiable reduction in food intake and body weight. The signaling pathways and experimental data presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on the long-term efficacy and safety of this compound and the precise downstream neuronal circuits involved in its anorexigenic effects.

References

- 1. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of CPN-219 on Prolactin Secretion: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of CPN-219, a selective Neuromedin U Receptor 2 (NMUR2) agonist, and its influence on prolactin (PRL) secretion. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Core Findings: this compound Suppresses Stress-Induced Hyperprolactinemia

Recent studies have demonstrated that the intranasal administration of this compound can significantly mitigate the rise in plasma prolactin levels induced by stress.[1] As a selective agonist for NMUR2, which is expressed in the hypothalamic tuberoinfundibular dopaminergic (TIDA) neurons, this compound is believed to exert its effect by modulating the dopaminergic system.[1] Dopamine is the primary physiological inhibitor of prolactin secretion from the anterior pituitary gland. The EC50 value for this compound in activating NMUR2 has been determined to be 2.2 nM.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal study investigating the effects of intranasal this compound on plasma prolactin concentrations in mice subjected to restraint stress.

| Treatment Group | Condition | Plasma Prolactin Concentration (ng/mL) |

| Vehicle | Unstressed | 0.45 ± 0.14 |

| Vehicle | Stressed | 2.04 ± 0.95 |

| This compound (20 nmol) | Stressed | 0.49 ± 0.92 |

Data presented as mean ± standard deviation.

Signaling Pathways and Mechanism of Action

This compound, by activating NMUR2 on TIDA neurons within the hypothalamus, is hypothesized to increase the synthesis and release of dopamine into the hypophyseal portal system. This dopamine then acts on D2 receptors located on the lactotroph cells of the anterior pituitary. The activation of these G-protein coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP ultimately results in the suppression of prolactin gene transcription and secretion. NMUR2 itself is known to couple to both Gq and Gi/o G-proteins, suggesting a complex intracellular signaling cascade upon agonist binding.

References

The Neuropharmacological Profile of CPN-219: A Selective Neuromedin U Receptor 2 Agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CPN-219 is a synthetic hexapeptide that acts as a potent and selective agonist for the Neuromedin U Receptor 2 (NMUR2).[1][2] NMUR2 is a G-protein coupled receptor predominantly expressed in the central nervous system (CNS), with high concentrations in the hypothalamus, a key region for regulating energy homeostasis and neuroendocrine functions.[1][3][4] this compound was developed as a chemically stable analog of the earlier NMUR2 agonist, CPN-116.[2][5] This technical guide provides a comprehensive overview of the central nervous system effects of this compound, detailing its mechanism of action, preclinical findings, and the experimental protocols utilized in its evaluation.

Mechanism of Action: NMUR2 Signaling Pathway

This compound exerts its effects by binding to and activating NMUR2. As a G-protein coupled receptor, NMUR2 activation initiates a cascade of intracellular signaling events. While the precise downstream pathways activated by this compound are a subject of ongoing research, the activation of NMUR2 is known to play a significant role in various physiological processes.[4][6] In the context of the central nervous system, NMUR2 signaling is implicated in the regulation of appetite, stress responses, and hormone secretion.[6][7]

Preclinical Data: In Vivo Effects of this compound

Preclinical studies in murine models have demonstrated the significant central nervous system effects of this compound, particularly following intranasal administration, a route chosen to facilitate direct nose-to-brain delivery.[5][7][8]

Quantitative Summary of In Vivo Effects

| Parameter | Animal Model | Dosage | Route of Administration | Observed Effect | Citation |

| Food Intake | Male ddY mice | 200 nmol | Intranasal | Significant decrease for up to 24 hours | [1][7] |

| Body Weight | Male ddY mice | 200 nmol (daily for 3 days) | Intranasal | Suppression of body weight gain | [7] |

| Prolactin Secretion | Male ddY mice | 20 nmol | Intranasal | Significant suppression of restraint stress-induced increase in plasma prolactin | [1][7] |

| Stress-Related Behaviors | Male ddY mice | 200 nmol | Intranasal | Transient induction of grooming and anxiety-like behaviors | [1][7] |

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical evaluations of this compound.

This compound Formulation and Administration

This compound was synthesized using Fmoc solid-phase peptide synthesis and prepared as acetate salts with a purity of over 95%.[1] For intranasal administration, this compound was dissolved in saline to achieve the desired concentrations (e.g., 40 mM for a 200 nmol dose in 5 µL).[1]

Animal Models

Studies have utilized male ddY and C57BL/6J mice.[1] The animals were habituated to the facility for at least one week prior to the commencement of experiments.[1]

Analysis of Feeding and Stress-Related Behaviors

To assess the impact on feeding, mice were individually housed, and their daily food and water consumption were measured.[7] Following a single intranasal administration of this compound (200 nmol) or a vehicle, these parameters, along with body weight, were monitored.[7] Stress-related behaviors, such as grooming, were also observed and quantified.[1][7]

Measurement of Plasma Prolactin Concentration

To evaluate the effect on prolactin secretion, mice were administered this compound (20 or 200 nmol) or a vehicle intranasally. Subsequently, they were subjected to restraint stress. Blood samples were collected to measure plasma prolactin levels, allowing for a comparison between the this compound treated and control groups.[1]

Conclusion and Future Directions

This compound is a promising research tool and potential therapeutic candidate for disorders related to energy balance and neuroendocrine dysregulation. Its selective agonism for NMUR2, coupled with its enhanced chemical stability and effective CNS delivery via the intranasal route, makes it a valuable compound for further investigation.[2][5][8] Future research should focus on elucidating the detailed downstream signaling pathways activated by this compound in different neuronal populations and further characterizing its pharmacological profile in a wider range of preclinical models of metabolic and psychiatric disorders.[6][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Peptide Tool-Driven Functional Elucidation of Biomolecules Related to Endocrine System and Metabolism [jstage.jst.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CPN-116 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Unraveling the Hypothalamic Targets of CPN-219: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPN-219 has emerged as a molecule of interest with reported activity within the central nervous system, particularly concerning hypothalamic functions. However, publicly available data reveals a critical distinction between two similarly named investigational compounds: a Neuromedin U receptor 2 (NMUR2) selective agonist and RAP-219, a TARPγ8-specific AMPAR negative allosteric modulator. This guide focuses on the former, the NMUR2 agonist this compound, due to its direct relevance to hypothalamic targets and its potential implications for metabolic and endocrine regulation. This document synthesizes the currently available preclinical findings, outlines its known mechanism of action, and provides a generalized experimental context for its study. It is important to note that detailed quantitative data and specific experimental protocols for this compound are not extensively available in the public domain at the time of this writing.

Introduction to this compound: An NMUR2 Agonist

This compound is a hexapeptide agonist that selectively targets the Neuromedin U receptor 2 (NMUR2).[1] NMUR2 is expressed in the central nervous system, including key nuclei within the hypothalamus, a region of the brain integral to the regulation of energy homeostasis, appetite, and endocrine functions.[1] The selective activation of NMUR2 by this compound presents a therapeutic avenue for conditions such as obesity and hyperprolactinemia.[1]

Hypothalamic Targeting and Physiological Effects

Preclinical studies in mice have demonstrated that this compound exerts significant effects on appetite and prolactin secretion following intranasal administration.[1]

Appetite Suppression and Body Weight Regulation

Administration of this compound has been shown to decrease food intake for up to 24 hours, leading to a suppression of body weight gain.[1] This anorectic effect underscores the role of hypothalamic NMUR2 in the control of feeding behavior. The hypothalamus integrates various hormonal and neural signals to regulate energy balance, and the activation of NMUR2 by this compound appears to be a key signaling event in this pathway.[2][3]

Regulation of Prolactin Secretion

Interestingly, this compound has also been observed to suppress restraint stress-induced increases in plasma prolactin levels at doses lower than those required for appetite suppression.[1] This suggests that NMUR2 expressed in hypothalamic tuberoinfundibular dopaminergic (TIDA) neurons may be a viable target for the management of hyperprolactinemia.[1] TIDA neurons are the primary source of dopamine in the median eminence, which in turn inhibits prolactin release from the anterior pituitary gland.

Quantitative Data Summary

| Parameter | Animal Model | Administration Route | Dose | Observation | Citation |

| Food Intake | Mice | Intranasal | 200 nmol | Decreased food intake for up to 24 hours | [1] |

| Body Weight Gain | Mice | Intranasal | 200 nmol | Suppression of body weight gain | [1] |

| Plasma Prolactin Levels | Mice (restraint stress model) | Intranasal | 20 nmol | Significant suppression of stress-induced increase | [1] |

Experimental Methodologies

While specific, detailed protocols for the preclinical evaluation of this compound are not published, the following represents a generalized workflow for characterizing a novel NMUR2 agonist based on standard pharmacological practices.

In Vitro Characterization

-

Receptor Binding Assays: Competitive binding assays using radiolabeled neuromedin U to determine the binding affinity (Ki) of this compound for NMUR2 expressed in a stable cell line.

-

Functional Assays: Measurement of second messenger mobilization (e.g., calcium flux, cAMP accumulation) in response to this compound stimulation in cells expressing NMUR2 to determine functional potency (EC50).

-

Signaling Pathway Analysis: Western blot or other immunoassays to assess the phosphorylation of downstream signaling molecules (e.g., ERK, CREB) following this compound treatment.

In Vivo Evaluation

-

Animal Models: Use of standard laboratory mouse strains for initial efficacy and tolerability studies.

-

Administration: Intranasal or intracerebroventricular administration to bypass the blood-brain barrier and directly target the CNS.

-

Behavioral Assessments: Monitoring of food intake, body weight, and specific behaviors (e.g., grooming, anxiety-like behaviors) following compound administration.

-

Hormone Level Measurement: Collection of blood samples to measure plasma levels of hormones such as prolactin via ELISA or radioimmunoassay.

Signaling Pathway

NMUR2 is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium concentrations. This can lead to the activation of various downstream kinases and cellular responses.

Clarification on RAP-219

It is crucial to distinguish the NMUR2 agonist this compound from RAP-219 , an investigational drug for focal-onset seizures.[4][5][6] RAP-219 is a TARPγ8-specific AMPA receptor negative allosteric modulator.[4][7] Its primary targets are AMPA receptors in the cortex and hippocampus, and it is not primarily associated with the hypothalamic functions discussed in this guide.[6][7]

Future Directions

The initial findings for the NMUR2 agonist this compound are promising for the development of novel therapeutics for metabolic and endocrine disorders. Further research is warranted to fully elucidate its pharmacological profile. Key future steps should include:

-

Publication of detailed in vitro characterization, including binding kinetics and functional potency at NMUR2.

-

In-depth in vivo studies to explore the specific hypothalamic nuclei and neuronal populations mediating its effects.

-

Pharmacokinetic and safety pharmacology studies to assess its drug-like properties and potential for clinical development.

Conclusion

The NMUR2 agonist this compound represents a targeted approach to modulating hypothalamic circuits involved in appetite and prolactin secretion. While the currently available data provides a strong rationale for its therapeutic potential, a more comprehensive public dataset is needed to fully enable its evaluation by the broader scientific and drug development community. The distinction from RAP-219 is critical for accurate scientific discourse and development efforts.

References

- 1. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypothalamic PNOC/NPY neurons constitute mediators of leptin-controlled energy homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hypothalamic endocannabinoids in obesity: an old story with new challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. neurologylive.com [neurologylive.com]

- 5. m.youtube.com [m.youtube.com]

- 6. newatlas.com [newatlas.com]

- 7. Rapport Therapeutics Announces New Phase 1 Data, Further Supporting RAP-219's Transformative Potential for CNS Disorders » Rapport Therapeutics, Inc. [investors.rapportrx.com]

An In-depth Technical Guide on the Intranasal Administration of CPN-219

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the intranasal administration of CPN-219, a selective Neuromedin U receptor 2 (NMUR2) agonist. Due to the limited publicly available data, this document focuses on the experimental protocols for intranasal delivery in preclinical models and the resulting pharmacodynamic effects. At present, no quantitative pharmacokinetic data for intranasal this compound, such as Cmax, Tmax, or AUC, have been published in the peer-reviewed literature.

Introduction to this compound and Intranasal Delivery

This compound is a peptide-based agonist that selectively targets the Neuromedin U receptor 2 (NMUR2). NMUR2 is expressed in the central nervous system and is a potential therapeutic target for conditions such as obesity.[1][2] The intranasal route of administration is being explored for this compound as a non-invasive method to deliver the peptide to the central nervous system, potentially bypassing the blood-brain barrier.[1] This delivery method offers several advantages, including rapid absorption and the avoidance of first-pass metabolism.[3][4]

Experimental Protocols for Intranasal this compound Administration in a Murine Model

The following experimental methodology is based on a study investigating the effects of intranasal this compound on appetite and prolactin secretion in mice.[1][2]

2.1. Animal Model

-

Species: Mouse (specific strain not detailed in the primary source)[1][2]

-

Housing: Mice are individually housed to allow for accurate measurement of food and water intake.[1][2]

2.2. Formulation and Dosing

-

Compound: this compound, a selective NMUR2 hexapeptide agonist.[1]

-

Vehicle: While the specific vehicle for intranasal administration is not explicitly stated in the primary research, saline or phosphate-buffered saline (PBS) are common vehicles for such studies.

-

Dosage: Doses of 20 nmol and 200 nmol per mouse have been investigated.[1][2]

-

Administration Volume: The precise volume for intranasal administration in the this compound study is not detailed. However, typical volumes for intranasal dosing in mice range from 10 to 30 µL, often administered in small droplets to each nostril.[5][6]

2.3. Administration Procedure

The general procedure for intranasal administration to awake or anesthetized mice involves the following steps, as compiled from standard laboratory protocols:[5][6][7][8]

-

Animal Restraint: The mouse is gently but firmly restrained to immobilize its head. For awake animals, a modified scruff grip can be used.[7] For anesthetized administration, anesthetics like isoflurane are used.[8]

-

Pipette Positioning: A micropipette with the this compound solution is positioned at the entrance of the nostril.

-

Droplet Application: The solution is administered in small droplets, allowing the mouse to inhale the liquid. The process is often alternated between nostrils.[5]

-

Post-Administration Observation: The animal is monitored to ensure the solution has been successfully inhaled and to observe any immediate behavioral changes.

Data on the Pharmacodynamic Effects of Intranasal this compound

As of the latest available information, no quantitative pharmacokinetic data for intranasal this compound has been published. The available data focuses on the pharmacodynamic outcomes, which are summarized in the table below.

| Dose (Intranasal) | Observed Effect | Duration of Effect | Animal Model | Reference |

| 200 nmol | - Significant decrease in food intake. | Up to 24 hours | Mouse | [1][2] |

| 200 nmol | - Suppression of body weight gain. | Not specified | Mouse | [1][2] |

| 200 nmol | - Transient induction of grooming and anxiety-like behaviors. | Not specified | Mouse | [1] |

| 20 nmol | - Significant suppression of restraint stress-induced increase in plasma prolactin (PRL) levels. | Not specified | Mouse | [1] |

Visualizations: Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for In Vivo Studies of Intranasal this compound

The following diagram illustrates the typical workflow for investigating the in vivo effects of intranasally administered this compound in a murine model.

4.2. Neuromedin U Receptor 2 (NMUR2) Signaling Pathway

This compound acts as an agonist at the NMUR2, which is a G protein-coupled receptor (GPCR). The binding of an agonist like this compound initiates intracellular signaling cascades. The diagram below outlines the known signaling pathway of NMUR2.

Conclusion and Future Directions

The available preclinical data indicate that intranasal administration of this compound can elicit significant pharmacodynamic effects in the central nervous system. However, a comprehensive understanding of its pharmacokinetic profile is currently lacking. Future research should focus on quantifying the absorption, distribution, metabolism, and excretion (ADME) of intranasally delivered this compound. Such studies are crucial for optimizing dosing regimens, assessing bioavailability, and ensuring the safety and efficacy of this compound as a potential therapeutic agent. Key areas for future investigation include determining the Cmax, Tmax, and AUC in plasma and cerebrospinal fluid, as well as evaluating the absolute bioavailability of the intranasal formulation compared to intravenous administration.

References

- 1. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Drug development of intranasally delivered peptides [creative-peptides.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uab.edu [uab.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Intranasal Drug Administration in Mice via Pipette and Reverse-Cannulation for Nose-to-Brain Drug Delivery [jove.com]

CPN-219 biological half-life

An in-depth analysis of publicly available scientific literature and clinical trial databases reveals no specific compound designated as "CPN-219" with associated biological half-life data. Searches for "this compound pharmacokinetics," "this compound metabolism," and "this compound clinical trials" have not yielded any relevant results.

This suggests that "this compound" may be an internal development code, a preclinical compound not yet disclosed in public forums, or a designation that is not widely recognized in the scientific community. Without foundational data on the compound, it is not possible to provide a technical guide or whitepaper on its biological half-life.

To facilitate the creation of the requested content, please provide any available data on the following:

-

Compound Identification: Any alternative names, chemical structure, or class of the compound.

-

Pharmacokinetic Data: Any known information regarding its absorption, distribution, metabolism, and excretion (ADME) profile in any species.

-

Experimental Details: Information on the types of studies conducted (e.g., in vitro, in vivo animal studies, human clinical trials), including dosing, sample collection, and analytical methods used.

-

Mechanism of Action: Any known biological targets or signaling pathways it may influence.

Upon receipt of relevant data, a comprehensive technical guide conforming to the specified requirements, including data tables, detailed experimental protocols, and Graphviz visualizations, can be developed.

In-depth Technical Guide to CPN-219: A Potent and Stable Neuromedin U Receptor 2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPN-219 is a synthetic hexapeptidic agonist with high potency and selectivity for the Neuromedin U Receptor 2 (NMUR2). Developed as a more chemically stable analog of its predecessor, CPN-116, this compound represents a significant advancement in the exploration of the neuromedin U system for therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its signaling pathway.

Core Structure and Chemical Properties

This compound is a modified hexapeptide, a chain of six amino acids. Its structure is derived from the earlier NMUR2 agonist, CPN-116, with a key substitution to enhance chemical stability. The amino acid sequence and modifications are as follows:

Structure: 3-cyclohexylpropionyl-Leu-Leu-Dab-Pro-Arg-Asn-NH2

This structure features a cyclohexylpropionyl group at the N-terminus and an amidated C-terminus. The central modification distinguishing this compound from CPN-116 is the replacement of a diaminopropionic acid (Dap) residue with a diaminobutyric acid (Dab) residue. This change addresses the chemical instability of CPN-116, which was prone to Nα-to-Nβ acyl migration at the Dap residue in phosphate buffer.

A 2D representation of the chemical structure of this compound is provided below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C40H72N12O8 | Calculated |

| Molecular Weight | 865.08 g/mol | Calculated |

| Agonist Activity (EC50) | 2.2 nM for human NMUR2 | [1] |

| Chemical Stability | More stable than CPN-116 in phosphate buffer | [2][3] |

Biological Activity and Signaling Pathway

This compound is a potent and selective agonist for the Neuromedin U Receptor 2 (NMUR2), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system, including the hypothalamus[4]. The activation of NMUR2 by agonists like this compound has been shown to suppress appetite and prolactin secretion[4].

NMUR2 is known to couple to both Gq and Gi signaling pathways[5]. Upon agonist binding, the Gq pathway is activated, leading to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. The Gi pathway, on the other hand, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the signaling pathway of NMUR2 upon activation by this compound.

References

- 1. Discovery of a Pentapeptide Antagonist to Human Neuromedin U Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Precision Neurology: A Technical Deep Dive into the Discovery and Development of RAP-219

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

RAP-219, a clinical-stage investigational compound from Rapport Therapeutics, represents a pioneering approach in precision medicine for neurological disorders. This small molecule is a first-in-class, selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are specifically associated with the transmembrane AMPA receptor regulatory protein γ8 (TARPγ8). This unique mechanism of action confers neuroanatomical specificity, offering the potential for targeted treatment of conditions like focal epilepsy with an improved therapeutic window compared to broader-acting anti-seizure medications. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of RAP-219, with a focus on the experimental methodologies and key data that underpin its development.

Discovery and Rationale: Targeting TARPγ8 for Neuroanatomical Specificity

The development of RAP-219 is rooted in the understanding that while AMPA receptors are ubiquitous throughout the central nervous system (CNS), their functional properties and localization are modulated by associated regulatory proteins. TARPγ8 is a member of the TARP family that exhibits a distinct expression profile, being highly enriched in the hippocampus and cerebral cortex—brain regions critically implicated in the generation and propagation of focal seizures.[1] Conversely, TARPγ8 expression is minimal in the cerebellum and brainstem, areas where non-selective AMPA receptor modulation can lead to undesirable side effects such as ataxia and sedation.[2]

This differential expression pattern provided a compelling rationale for the development of a TARPγ8-selective NAM. Such a compound could theoretically deliver potent anti-seizure efficacy by targeting hyperexcitable neuronal circuits in the forebrain while minimizing off-target effects in other brain regions. The discovery of RAP-219 emerged from Rapport Therapeutics' RAP technology platform, which focuses on identifying and targeting receptor-associated proteins to achieve precision in neurological drug development.[1][3]

Mechanism of Action Signaling Pathway

RAP-219 functions as a negative allosteric modulator, meaning it binds to a site on the AMPA receptor-TARPγ8 complex distinct from the glutamate binding site. This binding event reduces the receptor's response to glutamate, thereby dampening excessive excitatory neurotransmission that is a hallmark of epileptic seizures.

Preclinical Development

The preclinical evaluation of RAP-219 was designed to assess its anti-seizure efficacy, motoric side effects, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in established animal models of epilepsy.

Experimental Protocols

2.1.1. Pentylenetetrazol (PTZ) Seizure Model

This model is used to evaluate a compound's ability to protect against generalized seizures.

-

Subjects: Adult male CF-1 mice.

-

Procedure: A single oral dose of RAP-219 or vehicle was administered. Two hours post-dose, PTZ was infused intravenously.

-

Endpoints: The time from the start of the infusion to the first myoclonic twitch and the onset of sustained clonus were recorded.

2.1.2. Corneal Kindling (CK) Seizure Model

This model assesses efficacy against focal seizures that evolve into generalized seizures.

-

Subjects: Adult male CF-1 mice, fully kindled to a Racine scale of 5 one day prior to treatment.

-

Procedure: A single oral dose of RAP-219 or vehicle was administered. Two hours post-dose, animals were challenged with a corneal stimulation.

-

Endpoints: The presence or absence of a seizure response was recorded.

2.1.3. Rotarod Test for Motor Impairment

This test evaluates potential motor coordination deficits.

-

Procedure: Immediately prior to the corneal stimulation challenge in the CK model, mice were placed on a rotating rod.

-

Endpoint: Failure was defined as three falls from the rotarod.

Preclinical Experimental Workflow

Summary of Preclinical Data

The preclinical studies demonstrated that RAP-219 has potent, dose-dependent anti-seizure effects in both generalized and focal seizure models, with a wide therapeutic index.

| Experiment | Model | Dose Range (mg/kg, p.o.) | Key Findings |

| Efficacy | PTZ | 0.01, 0.1, 1 | Significantly higher seizure threshold at 0.1 and 1 mg/kg. ED50 for twitch and clonus was 0.02 mg/kg. |

| Efficacy | CK | 0.01 - 3 | Protection from seizures with an ED50 of 0.02 mg/kg. |

| Safety | Rotarod | 0.01 - 3 | Minimal, non-dose-dependent failures, indicating a therapeutic index of >150. |

| PK/PD | Receptor Occupancy | N/A | Full protection in the CK model was observed at ~70% receptor occupancy, corresponding to a plasma concentration of 7 ng/mL. |

Clinical Development

The clinical development program for RAP-219 has progressed through Phase 1 studies in healthy volunteers and a Phase 2a proof-of-concept trial in patients with refractory focal epilepsy.

Phase 1 Clinical Trials

A total of four Phase 1 trials have been conducted in 100 healthy volunteers to evaluate the safety, tolerability, and pharmacokinetics of RAP-219. These included single ascending dose (SAD) and multiple ascending dose (MAD) studies, as well as a positron emission tomography (PET) trial to confirm the neuroanatomical expression of TARPγ8 and the relationship between plasma concentration and brain target receptor occupancy.[2]

3.1.1. Experimental Protocols

-

SAD Trial: Healthy subjects received a single oral dose of RAP-219 (0.25, 0.5, 1, 2, or 3 mg) or placebo.[4]

-

MAD Trial: Healthy subjects received daily oral doses of RAP-219 (target doses of 0.25, 0.5, 0.75, or 1.25 mg/day) or placebo for 14 or 28 days.[4]

-

PET Trial (RAP-219-103): This open-label trial in healthy volunteers used a radiotracer to confirm the expression of TARPγ8 in the hippocampus and cerebral cortex and to establish the PK/receptor occupancy relationship.[2]

-

MAD-2 Trial (RAP-219-104): This double-blind, placebo-controlled trial in healthy volunteers evaluated faster titration and higher exposures of RAP-219.

Phase 1 Clinical Trial Workflow

Summary of Phase 1 Data

RAP-219 was generally well-tolerated in Phase 1 trials with up to 28 days of dosing.

| Parameter | Finding |

| Safety | Generally well-tolerated. No serious adverse events (SAEs). No treatment-emergent adverse events (TEAEs) greater than Grade 2. The most common TEAEs in the SAD study were sinus tachycardia, anxiety, and dizziness.[4] |

| Pharmacokinetics | Long half-life of 8-14 days.[2] Target receptor occupancy of 50-70% was achieved within 5 days of dosing.[2] |

| Receptor Occupancy | PET trial confirmed TARPγ8 expression is enriched in the hippocampus and cerebral cortex with minimal expression in the cerebellum and brainstem.[2] |

Phase 2a Proof-of-Concept Trial (NCT06377930)

This multicenter, open-label study was designed to evaluate the efficacy, safety, and tolerability of RAP-219 in adult patients with drug-resistant focal epilepsy who had an implanted responsive neurostimulation (RNS®) System.[5][6]

3.4.1. Experimental Protocol

-

Participants: Approximately 30 adult patients with medically refractory focal epilepsy and an implanted RNS® System.[5][6]

-

Inclusion Criteria: History of at least one clinical seizure during the 8-week retrospective eligibility period and compliance with RNS data uploads.[5]

-

Exclusion Criteria: Generalized onset seizures in the past 10 years, history of status epilepticus within 2 years, and recent epilepsy surgery.[5]

-

Dosing Regimen: Participants received 0.75 mg of RAP-219 orally once daily for 5 days, followed by 1.25 mg once daily for the remainder of the 8-week treatment period.[5][6]

-

Primary Endpoints:

-

Secondary Endpoints:

3.4.2. Statistical Analysis

For the primary endpoint of responder analysis for LEs, a one-sample exact binomial test of proportions was used. For the median reduction from baseline in LEs and clinical seizures, the Wilcoxon signed-rank test was employed.

Summary of Phase 2a Data

The Phase 2a trial of RAP-219 in patients with drug-resistant focal onset seizures met its primary and key secondary endpoints, demonstrating a statistically significant and clinically meaningful reduction in seizure frequency.[6][7]

| Endpoint | Result | p-value |

| Primary: ≥30% LE Reduction | 85.2% of patients | <0.0001 |

| Secondary: ≥50% Clinical Seizure Reduction | 72.0% of patients | <0.0001 |

| Secondary: Seizure Freedom | 24% of patients | <0.0001 |

| Secondary: Median Reduction in Clinical Seizures | 77.8% | 0.01 |

RAP-219 was generally well-tolerated, with the majority of TEAEs being mild to moderate.[6][7]

Future Directions

Based on the positive Phase 2a results, Rapport Therapeutics plans to meet with the FDA for an end-of-phase 2 meeting and intends to initiate two Phase 3 pivotal trials in the third quarter of 2026.[6][7] The company is also developing a long-acting injectable formulation of RAP-219 to potentially improve patient adherence.[6] In addition to focal epilepsy, RAP-219 is being investigated for the treatment of diabetic peripheral neuropathic pain and bipolar disorder.[1][3][8]

Conclusion

The discovery and development of RAP-219 exemplify a targeted, mechanism-based approach to treating neurological disorders. By selectively modulating AMPA receptors associated with TARPγ8, RAP-219 has demonstrated promising efficacy and a favorable safety profile in both preclinical models and clinical trials for focal epilepsy. The robust data generated to date support its continued development and highlight its potential to become a valuable new therapeutic option for patients with drug-resistant seizures and potentially other CNS conditions. The innovative use of the RNS® System as a tool for objective biomarker assessment in the Phase 2a trial represents a significant advancement in the clinical evaluation of novel anti-seizure medications. As RAP-219 progresses into late-stage clinical development, it holds the promise of ushering in a new era of precision medicine for epilepsy and beyond.

References

- 1. rapportrx.com [rapportrx.com]

- 2. neurologylive.com [neurologylive.com]

- 3. Rapport Therapeutics, Inc. [investors.rapportrx.com]

- 4. safety, tolerability, and pharmacokinetics of rap-219 in healthy volunteers [aesnet.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. neurologylive.com [neurologylive.com]

- 7. youtube.com [youtube.com]

- 8. RAP-219 by Rapport Therapeutics for Peripheral Neuropathic Pain: Likelihood of Approval [pharmaceutical-technology.com]

CPN-219: A Potent and Selective Neuromedin U Receptor 2 Agonist for Neurological and Metabolic Research

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuromedin U (NMU) is a highly conserved neuropeptide implicated in a diverse array of physiological processes, including the regulation of appetite, energy homeostasis, stress responses, and inflammation.[1][2] These effects are mediated through two G-protein coupled receptors (GPCRs), Neuromedin U Receptor 1 (NMUR1) and Neuromedin U Receptor 2 (NMUR2). The distinct tissue distribution of these receptors—NMUR1 predominantly in the periphery and NMUR2 mainly in the central nervous system (CNS)—suggests differential roles in physiology and pathology.[2][3] CPN-219, a synthetic hexapeptide analog of the C-terminal fragment of human NMU, has emerged as a potent and selective agonist for NMUR2.[4] This selectivity presents a valuable opportunity to dissect the specific functions of NMUR2-mediated signaling and explore its therapeutic potential for CNS-related disorders, particularly in the realm of metabolic disease. This technical guide provides an in-depth overview of this compound, including its pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to Neuromedin U and its Receptors

Neuromedin U is a neuropeptide that plays a significant role in a variety of bodily functions.[1][2] It exerts its effects by binding to two specific receptors, NMUR1 and NMUR2.[2][3] NMUR1 is primarily found in peripheral tissues, while NMUR2 is mainly located in the brain and spinal cord.[2][3] Both receptors are G-protein coupled receptors that, upon activation, primarily couple to Gαq/11, leading to the activation of the phospholipase C (PLC) signaling cascade.[2] This pathway culminates in the mobilization of intracellular calcium and the activation of downstream signaling effectors.[2] The distinct anatomical locations of NMUR1 and NMUR2 suggest they have different physiological roles.

This compound: A Selective NMUR2 Agonist

This compound is a synthetic hexapeptide that has been developed as a selective agonist for NMUR2.[4] Its design is based on the C-terminal active fragment of human neuromedin U.[5] While this compound demonstrates high-affinity binding to both NMUR1 and NMUR2, its functional activity is highly selective for NMUR2.[6] Studies have shown that this compound potently stimulates intracellular signaling pathways, such as inositol phosphate (IP) production and β-arrestin recruitment, through NMUR2, while exhibiting no agonist activity at the NMUR1 receptor.[6] This functional selectivity makes this compound an invaluable tool for studying the specific physiological and pathological roles of NMUR2.

Quantitative Pharmacological Profile of this compound

The selectivity of this compound for NMUR2 over NMUR1 is a key feature that enables the specific investigation of NMUR2-mediated effects. The following tables summarize the quantitative data on the binding affinity and functional potency of a closely related NMUR2 selective peptide agonist (compound 17), which is representative of the pharmacological profile of this compound.[6]

Table 1: Binding Affinity (IC50, nM) of a Selective NMUR2 Agonist [6]

| Receptor | Mouse | Human |

| NMUR1 | 0.47 | 2.9 |

| NMUR2 | 0.26 | 0.91 |

Table 2: Functional Potency (EC50, nM) of a Selective NMUR2 Agonist [6]

| Assay | Receptor | Mouse | Human |

| IP-1 Stimulation | NMUR1 | No Agonist Activity | No Agonist Activity |

| NMUR2 | 0.93 | - | |

| β-Arrestin Recruitment | NMUR1 | No Agonist Activity | No Agonist Activity |

| NMUR2 | 3.1 | 6.9 |

Note: The EC50 for this compound at NMUR2 has been reported as 2.2 nM.[4]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound selectively activates NMUR2, a Gq/11-coupled GPCR. This initiates a downstream signaling cascade as depicted in the diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Suppressive Effects of Neuromedin U Receptor 2-Selective Peptide Agonists on Appetite and Prolactin Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unanticipated Characteristics of a Selective, Potent Neuromedin-U Receptor 2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of NMUR2 Activation by CPN-219: A Technical Guide

This technical guide provides an in-depth overview of the in vivo effects of CPN-219, a selective peptide agonist for the Neuromedin U Receptor 2 (NMUR2). Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Findings: Quantitative Data Summary

The in vivo administration of this compound has been shown to elicit distinct dose-dependent physiological and behavioral effects in murine models. The primary findings from these studies are summarized below for clear comparison.

| Parameter | Dosage | Administration Route | Animal Model | Duration of Effect | Key Outcome | Citation |

| Food Intake | 200 nmol | Intranasal | Male ddY Mice | Up to 24 hours | Significant decrease in food intake and suppression of body weight gain. | [1][2] |

| Prolactin Secretion | 20 nmol | Intranasal | Male ddY Mice | - | Significant suppression of restraint stress-induced increase in plasma prolactin levels. | [1] |

| Stress-Related Behaviors | 200 nmol | Intranasal | Male ddY Mice | Transient (observed at 45 minutes, not at 3 or 24 hours) | Transient induction of grooming and anxiety-like behaviors. | [1] |

| Body Weight Gain | 200 nmol | Intranasal | Male ddY Mice | - | Suppression of body weight gain. | [1][2] |

| Body Weight Gain | 26 nmol | Intranasal | Male ddY Mice | - | No significant effect on body weight gain. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the in vivo studies of this compound.

Animals and Housing

-

Species: Male ddY mice (5 weeks old) and C57BL/6J mice (11 weeks old) were used in the cited studies.[2]

-

Housing: Animals were housed under controlled conditions with a standard 12-hour light/dark cycle and had ad libitum access to food and water, unless otherwise specified for fasting protocols.

Drug Administration

-

Compound: this compound, a selective hexapeptide agonist of NMUR2.[1]

-

Formulation: this compound was dissolved in a vehicle solution for administration.

-

Route of Administration: Intranasal (i.n.) administration was utilized to facilitate central nervous system (CNS) delivery.[1] A volume of 5 µL of the this compound solution was administered.[2] Intraperitoneal injection has also been tested and was found to be ineffective in suppressing body weight gain, highlighting the importance of the route of administration for CNS-targeted effects.[1]

Feeding Behavior Analysis

-

Objective: To assess the effect of this compound on appetite and food consumption.

-

Procedure:

-

Mice were fasted for a specified period before the experiment.

-

A single intranasal dose of this compound (200 nmol) or vehicle was administered.[2]

-

Food intake was measured at various time points, including up to 24 hours post-administration.[1][2]

-

Body weight was also monitored to assess the overall impact on energy balance.

-

Stress-Related Behavior Evaluation

-

Objective: To evaluate potential anxiogenic or stress-inducing effects of this compound.

-

Apparatus: Open field test.

-

Procedure:

-

Mice received an intranasal dose of this compound (200 nmol) or vehicle.

-

At 45 minutes, 3 hours, and 24 hours post-administration, individual mice were placed in the open field arena.[1]

-

Behaviors such as cumulative grooming time, time spent in the inner zone (inner ratio), and total distance traveled were recorded and analyzed.[1]

-

Plasma Prolactin Measurement

-

Objective: To determine the effect of this compound on stress-induced prolactin secretion.

-

Procedure:

-

Mice were administered this compound (20 or 200 nmol) or vehicle intranasally.[2]

-

One hour after administration, mice were subjected to restraint stress for 10 minutes.

-

Immediately after the stress period, blood samples were collected.

-

Plasma prolactin concentrations were measured using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Mandatory Visualizations